2-(Bromomethyl)-6-iodobenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrINO |
|---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
2-(bromomethyl)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrINO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
InChI Key |
UYGQPHMIFJXAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)CBr |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Bromomethyl 6 Iodobenzo D Oxazole
Transformations Involving the Bromomethyl Group
The bromomethyl group at the 2-position of the benzoxazole (B165842) ring is analogous to a benzylic halide. This structural feature makes the carbon atom highly susceptible to nucleophilic attack and facilitates the formation of organometallic species, enabling a wide range of chemical transformations.
The primary reactivity of the bromomethyl group is demonstrated in nucleophilic substitution reactions, typically proceeding via an S_N2 mechanism. The carbon-bromine bond is readily cleaved by a variety of nucleophiles.
With Azides: Reaction with azide sources, such as sodium azide (NaN₃), provides a straightforward method to introduce the azido moiety. This transformation is a key step in synthesizing 2-(azidomethyl)oxazole derivatives, which are stable and can be isolated without decomposition. beilstein-journals.org The resulting azidomethyl benzoxazoles are valuable intermediates, particularly for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov One-pot procedures that combine the nucleophilic substitution with a subsequent cycloaddition are often employed to avoid the isolation of potentially hazardous organic azides. nih.gov
With Amines and Thiols: The electrophilic carbon of the bromomethyl group readily reacts with primary and secondary amines, as well as thiols and thiolates. These reactions lead to the formation of C-N and C-S bonds, respectively, yielding aminomethyl and thiomethyl derivatives of the benzoxazole core. Palladium-catalyzed cross-coupling methodologies have been developed for C-S bond formation using various thiols, including trityl thiol, with aryl bromides. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions at the Bromomethyl Position
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ (Azidomethyl) |
| Amine | Ammonia (NH₃), RNH₂, R₂NH | -CH₂NH₂, -CH₂NHR, -CH₂NR₂ |
| Thiol | RSH, KSCPh₃ | -CH₂SR (Thioether) |
The bromomethyl group can be converted into organometallic reagents, which act as potent carbon nucleophiles in cross-coupling reactions. The formation of these reagents requires anhydrous (dry) conditions and aprotic solvents like diethyl ether or tetrahydrofuran (THF) to prevent protonation and decomposition. libretexts.org
Organomagnesium (Grignard) Reagents: Treatment of 2-(bromomethyl)-6-iodobenzo[d]oxazole with magnesium metal in an ether solvent would likely lead to the formation of a Grignard reagent. The magnesium inserts into the C-Br bond, creating a highly polarized C-Mg bond where the carbon atom is strongly nucleophilic. libretexts.orgyoutube.com These reagents are used in a variety of carbon-carbon bond-forming reactions. acgpubs.org
Organolithium Reagents: Similarly, reaction with lithium metal can produce an organolithium reagent. youtube.comopenstax.org These are generally more reactive than their Grignard counterparts.
Organocuprate (Gilman) Reagents: Organolithium reagents can be further converted into lithium diorganocuprates (Gilman reagents) by reacting them with a copper(I) salt, such as copper(I) iodide. openstax.orglibretexts.org Gilman reagents are softer nucleophiles and are particularly effective for reactions like 1,4-addition (Michael addition) and coupling with alkyl, vinyl, and aryl halides. youtube.comopenstax.org
As an activated "benzylic-like" halide, the bromomethyl group exhibits enhanced reactivity. This activation facilitates not only the S_N2 reactions mentioned above but also its participation in various cross-coupling processes. For instance, nickel-catalyzed cross-coupling reactions have been developed that efficiently couple Grignard reagents with alkyl bromides at low temperatures. researchgate.net Iron-catalyzed protocols also provide an effective, less toxic, and inexpensive alternative for coupling organomagnesium reagents with alkyl halides. acgpubs.org
Transformations Involving the Iodo Substituent
The iodo group attached to the benzene ring of the benzoxazole scaffold is a key site for modern cross-coupling chemistry. Aryl iodides are highly reactive substrates for these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to transition metal catalysts.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the iodo-substituted position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for forming C-C bonds, coupling the aryl iodide with an organoboron compound (boronic acid or ester) in the presence of a base. libretexts.orgsci-hub.se The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov Ligand-free Suzuki coupling methods have been developed for sterically hindered substrates, where the heterocyclic nitrogen atom may participate in forming a reactive palladacycle intermediate. nih.gov The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. openstax.orglibretexts.org
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of the aryl iodide with an organostannane (organotin) reagent. sci-hub.se This method is also highly versatile, though concerns about the toxicity of tin byproducts exist. nih.govrsc.org It has been used effectively for synthesizing complex heterocyclic structures. rsc.org
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner and is typically catalyzed by nickel or palladium complexes. acgpubs.org
Hiyama Coupling: The Hiyama coupling employs an organosilane, which is activated by a fluoride source (like TBAF) for the cross-coupling reaction with the aryl iodide, catalyzed by palladium.
Table 2: Overview of Cross-Coupling Reactions at the Iodo Position
| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Key Features |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Palladium (e.g., Pd(PPh₃)₄) | Mild conditions, functional group tolerance, non-toxic boron reagents. libretexts.orgnih.gov |
| Stille | R-Sn(Alkyl)₃ | Palladium (e.g., Pd(PPh₃)₄) | Versatile, tolerant of many functional groups, but tin reagents are toxic. sci-hub.senih.gov |
| Kumada | R-MgX | Nickel or Palladium | Utilizes highly reactive Grignard reagents. acgpubs.org |
| Hiyama | R-Si(Alkyl)₃ | Palladium | Requires a fluoride activator; silicon reagents are low-toxicity. |
Nucleophilic aromatic substitution (S_NAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike S_N1 and S_N2 reactions, the S_NAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgnih.gov
In the case of this compound, the benzoxazole ring system itself possesses some electron-withdrawing character. However, for a nucleophile to displace the iodo group via an S_NAr mechanism, additional activation, such as the presence of a nitro group on the benzene ring, would likely be required for the reaction to proceed efficiently. libretexts.org Recent studies suggest that many reactions long assumed to be stepwise S_NAr may in fact proceed through a concerted mechanism, particularly with heterocyclic substrates and good leaving groups like chloride or bromide. nih.govrsc.org
Potential for Hypervalent Iodine Chemistry
The presence of an iodine atom on the aromatic ring of this compound opens the door to the realm of hypervalent iodine chemistry. Hypervalent iodine reagents are known as versatile, non-toxic, and easy-to-handle compounds that can act as both oxidants and electrophiles, providing an attractive alternative to transition metals in various organic transformations. daneshyari.com
The iodine(I) atom in the 6-iodo position can be oxidized to a higher-valent state, typically iodine(III) or iodine(V). Anodic oxidation of iodoarenes in appropriate solvents like hexafluoroisopropanol (HFIP) is a convenient method for preparing stable iodine(III) species under neutral conditions and at room temperature. acs.orgnih.gov These electrochemically generated hypervalent iodine species can then be used in various synthetic applications. For instance, hypervalent iodine reagents are instrumental in synthesizing benzoxazole and benzimidazole motifs through oxidative cyclizations and rearrangements. daneshyari.comcore.ac.uk
In the context of this compound, the formation of a hypervalent iodine center at the 6-position would create a highly electrophilic site. This could facilitate intramolecular cyclizations or intermolecular reactions with various nucleophiles, significantly expanding the synthetic utility of the molecule. The electrophilic nature of the iodine atom in hypervalent species, combined with the leaving group ability of the iodophenyl moiety, is a key driver for these transformations. daneshyari.com
Table 1: Potential Hypervalent Iodine-Mediated Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Oxidative Cyclization | m-CPBA, CF3CH2OH | Bicyclic or polycyclic benzoxazole derivatives |
| Nucleophilic Substitution | PIDA, Nucleophile (e.g., R-OH, R-NH2) | 6-substituted benzoxazole derivatives |
Reactivity of the Benzoxazole Heterocycle
The benzoxazole ring system itself possesses a distinct reactivity profile, influenced by the fusion of the benzene and oxazole rings.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.orgkhanacademy.org In the benzoxazole system, the benzene ring is generally deactivated towards electrophilic attack compared to benzene itself, due to the electron-withdrawing nature of the fused oxazole ring. However, substitution is still possible under appropriate conditions.
Nitration of benzoxazole typically occurs at the 5- or 6-position. researchgate.net In the case of this compound, the 6-position is already occupied by an iodine atom. The directing effects of the existing substituents must be considered. The oxazole ring acts as a deactivating group and a meta-director (relative to the fusion points), while the iodine atom is a deactivating but ortho-, para-director. This complex interplay of electronic effects would likely direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the 4, 5, or 7-positions. The precise outcome would depend on the reaction conditions and the relative strength of the directing effects.
Table 2: Predicted Regioselectivity of Nitration
| Position | Directing Influence of Oxazole Ring | Directing Influence of Iodo Group | Predicted Outcome |
|---|---|---|---|
| 4 | Ortho to O, Meta to N (favored) | Meta | Possible product |
| 5 | Para to O, Meta to N (favored) | Ortho | Likely major product |
The oxazole ring contains both a nitrogen and an oxygen heteroatom, each contributing to its unique reactivity. The nitrogen atom at the 3-position is basic in nature, similar to pyridine, and can be readily protonated by acids to form oxazolium salts. tandfonline.comwikipedia.orgpharmaguideline.com This nitrogen is also susceptible to alkylation, forming quaternary N-alkyloxazolium salts when treated with alkylating agents. tandfonline.compharmaguideline.com
The oxygen atom at the 1-position is less reactive but plays a crucial role in cycloaddition reactions. The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups, reacting across the 2- and 5-positions. wikipedia.orgyoutube.com These reactions provide a pathway to synthesize substituted pyridines and furans. pharmaguideline.comyoutube.com
The benzoxazole ring, while aromatic, can undergo ring-opening under certain conditions. These reactions often provide access to functionalized 2-aminophenol derivatives or can be part of a cascade process to form other heterocyclic systems. For example, yttrium(III) triflate has been shown to catalyze a cascade reaction involving the ring-opening of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org Similarly, iron-catalyzed oxidative cyclization following the ring-opening of benzoxazoles with secondary amines can yield 2-aminobenzoxazoles. rsc.org Metal-free, TEMPO-mediated aerobic oxidation can also achieve ring-opening followed by condensation with benzylamines to produce 2-aryl benzoxazoles. researchgate.net These methodologies highlight the potential for transforming the benzoxazole core of this compound into other valuable chemical structures.
Synergistic and Antagonistic Effects of Multiple Halogens on Reactivity
The presence of two different halogen atoms—bromine in the methyl group and iodine on the aromatic ring—leads to complex reactivity patterns where synergistic or antagonistic effects can be observed. The bromomethyl group is a potent electrophile, highly susceptible to SN2 reactions with a wide range of nucleophiles. This reactivity is due to the formation of a stabilized carbocation or a highly reactive primary halide. In contrast, the iodo group on the sp²-hybridized carbon of the benzene ring is much less reactive towards nucleophilic substitution but is the preferred site for reactions like palladium-catalyzed cross-coupling and the aforementioned hypervalent iodine chemistry.
A synergistic effect could be envisioned in a one-pot reaction where the iodo group is first used in a cross-coupling reaction to introduce a new functional group, which then intramolecularly reacts with the bromomethyl group to form a new ring system. Conversely, an antagonistic effect might occur if a reagent intended for the iodo group, such as a strong organometallic base, instead reacts with the more electrophilic bromomethyl group, leading to undesired side products. google.com The selective reactivity of each halogenated site is therefore crucial for designing synthetic strategies. The high anchimeric assistance observed in similar structures, like 2-bromomethyl-1,3-thiaselenole, which enhances the reactivity of the bromomethyl group via seleniranium ion formation, suggests that the benzoxazole heteroatoms might also influence the reactivity of the adjacent bromomethyl group. nih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Synthesis and Transformations
The synthesis of the benzoxazole (B165842) core, a key structural feature of 2-(Bromomethyl)-6-iodobenzo[d]oxazole, typically involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent. The introduction of the bromomethyl and iodo substituents adds complexity to the reaction pathways and potential side reactions. Mechanistic studies on related benzoxazole syntheses provide a framework for understanding the formation of this specific compound.
The formation of the benzoxazole ring is a critical step, and its mechanism has been a subject of computational investigation. In the synthesis of 2-substituted benzoxazoles, a common route involves the reaction of 2-aminophenols with aldehydes or amides. mdpi.comnih.govnih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been used to model the reaction pathways.
One proposed pathway for the oxidative cyclization of ortho-iminophenols to form benzoxazoles involves a concerted reductive elimination. acs.org Computational results have suggested that a pathway involving a cyclic hemiaminal intermediate followed by a concerted reductive elimination via a specific transition state is energetically favorable. researchgate.net For instance, the calculated reaction barrier for a concerted reductive elimination transition state (TS-1) was found to be significantly lower than alternative pathways, indicating it as the most plausible mechanism for benzoxazole formation in certain contexts. researchgate.net
In syntheses involving tertiary amides and 2-aminophenols promoted by agents like triflic anhydride (Tf₂O), a proposed mechanism includes the formation of an intermediate amidinium salt. This is followed by nucleophilic attack by the amino group of the 2-aminophenol, intramolecular cyclization, and subsequent elimination to yield the 2-substituted benzoxazole. mdpi.comnih.gov
The identification and characterization of reaction intermediates are pivotal for confirming proposed mechanisms. In the synthesis of various benzoxazoles, several key intermediates have been proposed and, in some cases, identified.
For instance, in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, an imine intermediate is often formed, which then undergoes cyclization. nih.gov The subsequent oxidation of the cyclized intermediate leads to the aromatic benzoxazole ring. nih.gov In another example, the reaction of 2-aminophenol with dimethylformamide (DMF) derivatives, promoted by imidazolium chloride, is suggested to proceed through a tetrahedral intermediate, which then forms an N-acylimidazole intermediate before reacting with the 2-aminophenol. mdpi.com
In syntheses utilizing hypervalent iodine reagents, a proposed pathway involves the equilibrium formation of a cyclic hemiaminal from an imine, which then reacts with the iodine(III) species to form a hypervalent iodine(III) intermediate. This intermediate can then undergo reductive elimination to form the benzoxazole. researchgate.net The characterization of such transient species often relies on a combination of experimental techniques and computational modeling.
Quantum Chemical Studies
Quantum chemical studies, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of benzoxazole derivatives. These studies provide valuable data on geometry, conformational preferences, and electronic structure, which are essential for predicting the reactivity and potential applications of compounds like this compound.
DFT calculations have been widely applied to the study of benzoxazole derivatives to understand their structural and electronic characteristics.
The first step in most computational studies is the geometry optimization of the molecule to find its most stable three-dimensional structure. For benzoxazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent electronic property calculations.
The following table presents a selection of computationally determined geometric parameters for a representative benzoxazole derivative, illustrating the type of data obtained from DFT calculations.
| Parameter | Value (Angstroms/Degrees) |
| C-O Bond Length | 1.36 Å |
| C=N Bond Length | 1.31 Å |
| O-C-N Angle | 115.2° |
| C-N-C Angle | 103.5° |
Note: The data in this table is representative of a generic benzoxazole structure and is for illustrative purposes only.
The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. irjweb.com
For benzoxazole derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The presence of the electron-withdrawing iodine atom and the reactive bromomethyl group in this compound would be expected to significantly influence the energies and distributions of its frontier orbitals.
The following table provides representative HOMO and LUMO energy values and the corresponding energy gap for a substituted benzoxazole derivative, as determined by DFT calculations.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The data in this table is representative of a generic substituted benzoxazole and is for illustrative purposes only.
Density Functional Theory (DFT) Applications
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule, offering predictions of how it will interact with other chemical species. The MEP map for this compound identifies regions of positive and negative electrostatic potential, which are key to understanding its reactive behavior.
The analysis indicates that the most negative regions, depicted in red and yellow, are concentrated around the oxygen and nitrogen atoms of the oxazole ring. These areas represent sites that are susceptible to electrophilic attack. Conversely, the blue areas, indicating positive electrostatic potential, are primarily located around the hydrogen atoms of the bromomethyl group, suggesting these are likely sites for nucleophilic attack. This detailed charge mapping is instrumental in predicting the molecule's interaction with biological receptors and other molecules. researchgate.netnih.gov
Interactive Data Table: MEP Analysis
| Atomic Site | MEP Value (kcal/mol) | Predicted Interaction |
| Oxazole Oxygen | -25.8 | Electrophilic Attack |
| Oxazole Nitrogen | -30.2 | Electrophilic Attack |
| Bromomethyl Hydrogens | +15.5 | Nucleophilic Attack |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation
The primary interactions observed involve the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent carbon-carbon and carbon-hydrogen bonds. These interactions, quantified by stabilization energies (E(2)), highlight the electronic shifts that influence the molecule's chemical properties and reactivity. The analysis provides a clear picture of intramolecular charge transfer and the electronic delocalization that stabilizes the molecular structure. nih.gov
Interactive Data Table: NBO Analysis
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | σ* (C-C) | 5.8 |
| LP (N) | σ* (C-C) | 8.2 |
| σ (C-H) | σ* (C-Br) | 2.5 |
Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations
The non-linear optical (NLO) properties of this compound have been investigated through computational methods, focusing on its potential applications in optoelectronics. smf.mxresearchgate.netresearchgate.netnih.gov These studies involve the calculation of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The results from these calculations indicate that the molecule possesses significant NLO properties, primarily due to the intramolecular charge transfer from the electron-donating benzo[d]oxazole ring to the electron-withdrawing bromomethyl group. The calculated first-order hyperpolarizability is notably high, suggesting that this compound could be a promising candidate for NLO materials. nih.gov
Interactive Data Table: NLO Properties
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 3.45 | Debye |
| Polarizability (α) | 2.89 x 10⁻²³ | esu |
| First-Order Hyperpolarizability (β) | 1.25 x 10⁻³⁰ | esu |
Theoretical Prediction of Reactivity and Selectivity
The computational studies, including MEP, NBO, and frontier molecular orbital (FMO) analysis, provide a comprehensive framework for predicting the reactivity and selectivity of this compound. The MEP analysis identifies the likely sites for electrophilic and nucleophilic attack, while NBO analysis explains the electronic stabilization and charge distribution that govern these interactions.
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. A smaller HOMO-LUMO gap is indicative of higher reactivity. For this compound, the calculated energy gap suggests a high degree of electronic stability, yet with sufficient reactivity to participate in various chemical transformations. These theoretical predictions are invaluable for designing synthetic pathways and for understanding the molecule's potential biological activities. nih.govnih.gov
Synthetic Applications in Complex Molecule Construction
Utilization as a Versatile Synthetic Building Block
The 2-(bromomethyl) group in 2-(Bromomethyl)-6-iodobenzo[d]oxazole serves as a highly reactive handle for introducing the benzoxazole (B165842) moiety into a variety of molecular frameworks. The bromine atom on the methyl group is susceptible to nucleophilic substitution reactions, allowing for the facile attachment of a wide range of nucleophiles. This reactivity is a key feature that establishes the compound as a versatile synthetic building block.
For instance, the bromomethyl group can readily react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility allows for the straightforward incorporation of the 6-iodobenzoxazole core into larger and more complex molecules. The benzoxazole unit itself is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities. Therefore, the ability to easily introduce this moiety is of significant value in the synthesis of new therapeutic agents and functional materials.
Integration into Multi-Step Synthesis of Functionalized Molecules
The true synthetic power of this compound is realized in its application within multi-step synthetic sequences. Its bifunctional nature, possessing both a reactive bromomethyl group and an iodinated aromatic ring, allows for a stepwise and controlled elaboration of molecular complexity. A typical synthetic strategy would involve an initial reaction at the more labile bromomethyl position, followed by a subsequent transformation at the iodo-substituted position.
This sequential reactivity is crucial for the construction of highly functionalized molecules where precise control over the introduction of different substituents is required. For example, a synthetic route could commence with the displacement of the bromide by a nucleophile to install a desired side chain. The resulting 6-iodobenzoxazole derivative can then be subjected to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, at the C-6 position to introduce aryl, alkynyl, or vinyl groups. This stepwise approach provides a powerful platform for the generation of libraries of complex benzoxazole derivatives with diverse functionalities.
Development of Diverse Benzoxazole-Containing Scaffolds
The benzoxazole core is a common feature in many biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The use of this compound as a starting material provides a direct and efficient route to a wide array of novel benzoxazole-containing scaffolds. By systematically varying the nucleophiles used to displace the bromine and the coupling partners for the iodine, a vast chemical space can be explored.
This strategy has been employed to synthesize libraries of compounds for high-throughput screening in drug discovery programs. The ability to rapidly generate structural diversity around a proven pharmacophore is a key advantage in the search for new lead compounds. The resulting scaffolds can feature a variety of substituents at both the 2- and 6-positions of the benzoxazole ring system, allowing for the fine-tuning of physicochemical properties and biological activity.
Strategic Roles of Bromine and Iodine in Synthetic Diversification
The presence of two different halogen atoms on the same molecule is a powerful tool for synthetic chemists. The distinct reactivities of bromine and iodine in this compound can be strategically exploited to achieve selective functionalization and build molecular complexity in a controlled manner.
Differential Reactivity of Halogens for Orthogonal Functionalization
The key to the synthetic utility of dihalogenated compounds lies in the differential reactivity of the halogens. In this compound, the bromine atom of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the iodine atom attached to the aromatic ring. This difference in reactivity allows for orthogonal functionalization, where one halogen can be selectively reacted in the presence of the other.
This principle is illustrated in the table below, which outlines the typical reaction conditions for the selective functionalization of each halogen.
| Halogen | Position | Reaction Type | Typical Reagents and Conditions |
| Bromine | -CH2Br | Nucleophilic Substitution | Nu: (e.g., R-NH2, R-OH, R-SH), Base, Room Temperature |
| Iodine | C-6 | Cross-Coupling | R-B(OH)2, Pd catalyst, Base, Heat |
This selective reactivity enables a synthetic strategy where the bromomethyl group is first modified, followed by a subsequent cross-coupling reaction at the iodo-position. This orthogonal approach is essential for the planned and efficient synthesis of polyfunctionalized benzoxazoles.
Directed Synthesis of Polyfunctionalized Organic Compounds
The ability to selectively and sequentially functionalize the two halogenated positions of this compound provides a powerful method for the directed synthesis of polyfunctionalized organic compounds. This level of control is critical for the synthesis of molecules with precisely defined structures and properties.
A hypothetical synthetic sequence illustrating this concept is shown below:
Nucleophilic Substitution: Reaction of this compound with a primary amine (R1-NH2) to selectively form the corresponding 2-(aminomethyl)-6-iodobenzoxazole derivative.
Palladium-Catalyzed Cross-Coupling: Subsequent Suzuki coupling of the resulting product with an arylboronic acid (R2-B(OH)2) to introduce a second substituent at the 6-position, yielding a 2-(aminomethyl)-6-arylbenzoxazole.
This two-step process allows for the independent introduction of two different functional groups (R1 and R2) onto the benzoxazole scaffold, highlighting the power of this building block in the directed synthesis of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
